
2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene is an organic compound with the molecular formula C₁₂H₁₇Cl₂O₄P It is characterized by the presence of two chlorine atoms, a benzene ring, and a diethoxyphosphorylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene typically involves the reaction of 2,4-dichlorophenol with diethyl phosphite in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,4-dichlorophenol and diethyl phosphite.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. A base, such as sodium hydride, is used to deprotonate the phenol, facilitating the nucleophilic attack on the diethyl phosphite.
Product Isolation: The product is isolated through standard purification techniques, such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphorus center.
Hydrolysis: The diethoxyphosphorylethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiolates. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the diethoxyphosphorylethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while hydrolysis results in phosphonic acid derivatives.
Scientific Research Applications
2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene involves its interaction with specific molecular targets. The diethoxyphosphorylethoxy group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The chlorine atoms on the benzene ring may also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Shares the dichlorobenzene core but lacks the diethoxyphosphorylethoxy group.
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar dichlorobenzene structure but different functional groups.
2,3-Dichloro-5,6-dicyano-p-benzoquinone: Another dichlorobenzene derivative with distinct functional groups.
Uniqueness
2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene is unique due to the presence of the diethoxyphosphorylethoxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such functionality is required.
Properties
CAS No. |
6965-48-6 |
|---|---|
Molecular Formula |
C12H17Cl2O4P |
Molecular Weight |
327.14 g/mol |
IUPAC Name |
2,4-dichloro-1-(2-diethoxyphosphorylethoxy)benzene |
InChI |
InChI=1S/C12H17Cl2O4P/c1-3-17-19(15,18-4-2)8-7-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
XRIGMBSQLGXTIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCOC1=C(C=C(C=C1)Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


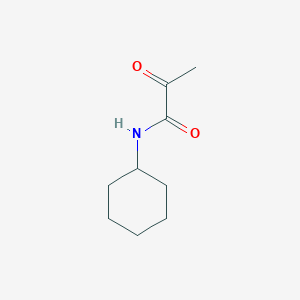
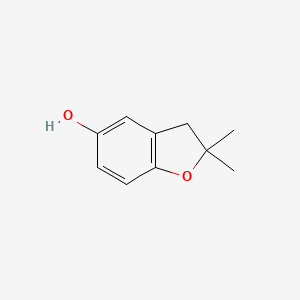
![4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14721961.png)

![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)

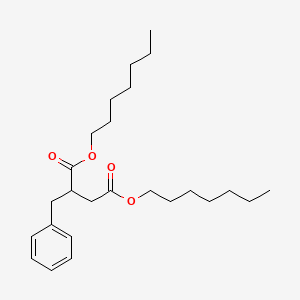
![N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide](/img/structure/B14721981.png)

![Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate](/img/structure/B14721986.png)
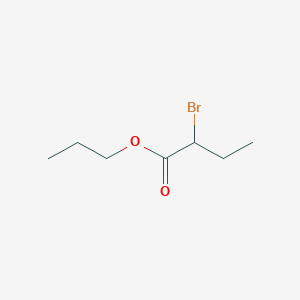
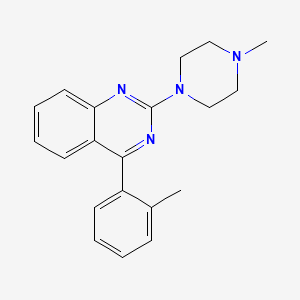

![Pyrazino[2,3-e][1,2,3,4]tetrazine](/img/structure/B14722033.png)
